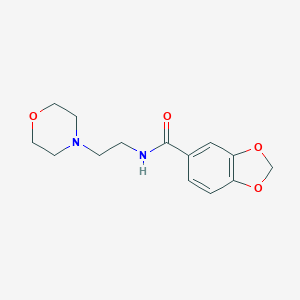
5-(anilinomethylidene)-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(anilinomethylidene)-1,3-diazinane-2,4,6-trione, also known as ADT-OH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of barbituric acid and has been found to possess unique properties that make it useful in different areas of study.
Mecanismo De Acción
The mechanism of action of 5-(anilinomethylidene)-1,3-diazinane-2,4,6-trione involves the selective activation of the α5 subunit of GABA(A) receptors. This activation results in an increase in the inhibitory neurotransmitter GABA, which leads to the modulation of neuronal activity. The selective activation of α5 subunit has been found to enhance cognitive function and memory by improving the signal-to-noise ratio of synaptic transmission.
Biochemical and Physiological Effects:
5-(anilinomethylidene)-1,3-diazinane-2,4,6-trione has been shown to have a range of biochemical and physiological effects. In addition to enhancing cognitive function and memory, it has been found to have anxiolytic and anticonvulsant properties. The compound has also been shown to improve sleep quality and reduce the risk of seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(anilinomethylidene)-1,3-diazinane-2,4,6-trione has several advantages for use in lab experiments. It is a potent and selective agonist of the α5 subunit of GABA(A) receptors, making it a useful tool for studying the function of these receptors. It is also relatively stable and easy to synthesize, which makes it readily available for research purposes. However, the compound has some limitations, including its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
5-(anilinomethylidene)-1,3-diazinane-2,4,6-trione has the potential for further research in several areas. One future direction is the development of new analogs with improved pharmacokinetic properties and selectivity for the α5 subunit of GABA(A) receptors. Another direction is the investigation of the compound's potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Additionally, the compound's use as a tool for studying the role of GABA(A) receptors in different brain regions and their contribution to cognitive function and behavior is an exciting area of research.
Métodos De Síntesis
The synthesis of 5-(anilinomethylidene)-1,3-diazinane-2,4,6-trione involves the reaction of aniline and barbituric acid in the presence of a suitable solvent and catalyst. The reaction proceeds through a series of steps, including nucleophilic addition, elimination, and condensation reactions, to yield the final product. The purity and yield of 5-(anilinomethylidene)-1,3-diazinane-2,4,6-trione can be improved by using appropriate purification techniques such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
5-(anilinomethylidene)-1,3-diazinane-2,4,6-trione has been found to have diverse applications in scientific research. One of the significant areas of study is in the field of neuroscience, where it has been used as a tool to study the function of GABA(A) receptors. 5-(anilinomethylidene)-1,3-diazinane-2,4,6-trione has been shown to selectively activate the α5 subunit of GABA(A) receptors, which are predominantly expressed in the hippocampus region of the brain. This activation has been found to enhance cognitive function, memory, and learning.
Propiedades
Nombre del producto |
5-(anilinomethylidene)-1,3-diazinane-2,4,6-trione |
|---|---|
Fórmula molecular |
C11H9N3O3 |
Peso molecular |
231.21 g/mol |
Nombre IUPAC |
5-(anilinomethylidene)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H9N3O3/c15-9-8(10(16)14-11(17)13-9)6-12-7-4-2-1-3-5-7/h1-6,12H,(H2,13,14,15,16,17) |
Clave InChI |
FTDMVSVIAUREKX-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)NC=C2C(=O)NC(=O)NC2=O |
SMILES |
C1=CC=C(C=C1)NC=C2C(=O)NC(=O)NC2=O |
SMILES canónico |
C1=CC=C(C=C1)NC=C2C(=O)NC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B270713.png)
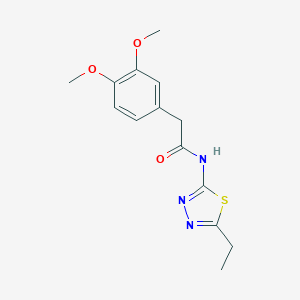
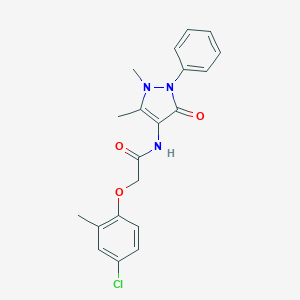
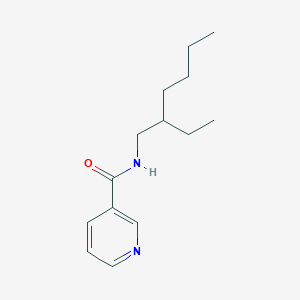
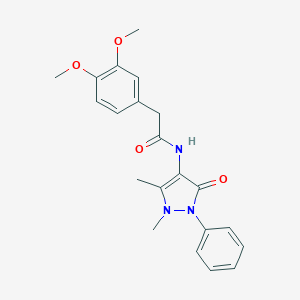

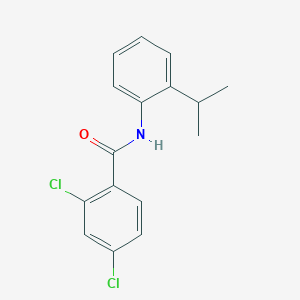
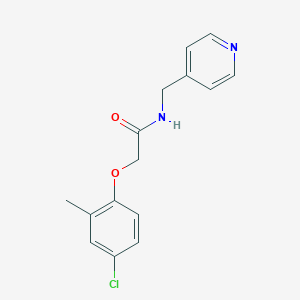
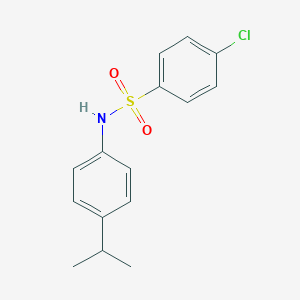
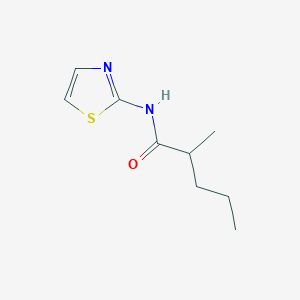
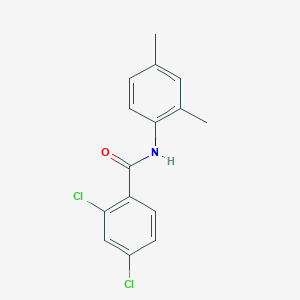

![Ethyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B270733.png)
